molecular formula C7H8ClNO2S B2364344 5,6-Dimethylpyridine-3-sulfonyl chloride CAS No. 1781875-71-5

5,6-Dimethylpyridine-3-sulfonyl chloride

Cat. No.: B2364344
CAS No.: 1781875-71-5
M. Wt: 205.66
InChI Key: NXKFHTRGPXTRGQ-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyridine-3-sulfonyl chloride typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This process can be optimized by controlling the reaction conditions, such as temperature and the concentration of reagents . The general steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often use concentrated sulfuric acid or oleum under controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify other molecules through these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Biological Activity

5,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₇H₈ClNO₂S
Molecular Weight : 201.66 g/mol
CAS Number : 1781875-71-5

The compound features a pyridine ring substituted with two methyl groups at positions 5 and 6 and a sulfonyl chloride group at position 3. This unique structure contributes to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of pyridine-sulfonyl chlorides, including this compound, exhibit antibacterial properties. These compounds have been investigated for their ability to interact with various biological targets, making them candidates for further pharmacological studies. For example:

  • Antibacterial Activity : Studies have shown that related compounds can inhibit bacterial growth, suggesting a similar potential for this compound .

Antiproliferative Effects

There is emerging evidence that compounds with similar structural features may possess antiproliferative effects against cancer cell lines. A study investigating sulfonylurea derivatives indicated varying degrees of activity against non-small cell lung cancer (NSCLC) and colon cancer cell lines . The introduction of specific substituents influenced the antiproliferative activity significantly.

While specific mechanisms for this compound remain under-researched, related compounds often act through:

  • Enzyme Inhibition : Many pyridine derivatives inhibit key enzymes involved in cellular processes, potentially disrupting pathways crucial for cell proliferation and survival.
  • Nucleophilic Attack : The sulfonyl chloride group can react with nucleophiles to form sulfonamides, which may exhibit various biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with chlorosulfonic acid or phosphorus pentachloride under controlled conditions. This multi-step synthetic route allows for the introduction of specific functional groups while maintaining the integrity of the pyridine structure .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
Pyridine-3-sulfonyl chlorideAntibacterialExhibited significant inhibition against Gram-positive bacteria.
Sulfonylurea derivativesAntiproliferativeShowed varied activity across cancer cell lines; modifications enhanced potency.
Pyridine derivativesEnzyme inhibitionDisrupted key metabolic pathways in cancer cells.

Properties

IUPAC Name

5,6-dimethylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKFHTRGPXTRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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